Cas no 83-54-5 (4(1H)-Quinolinone,1-methyl-)

4(1H)-Quinolinone,1-methyl- structure
4(1H)-Quinolinone,1-methyl- structure
اسم المنتج:4(1H)-Quinolinone,1-methyl-
كاس عدد:83-54-5
وسط:C10H9NO
ميغاواط:159.184562444687
MDL:MFCD00179581
CID:724762
PubChem ID:6748

4(1H)-Quinolinone,1-methyl- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4(1H)-Quinolinone,1-methyl-
    • 1-methyl-4-quinolone
    • 1-Methyl-4(1H)-quinolinone (ACI)
    • 4(1H)-Quinolone, 1-methyl- (7CI, 8CI)
    • Echinopsine (6CI)
    • 1-Methyl-1,4-dihydroquinolin-4-one
    • 1-Methyl-4(1H)-quinolone
    • 1-Methyl-4-oxoquinoline
    • 1-Methyl-4-quinolinone
    • 1-Methylquinolin-4-(1H)-one
    • Echinopsin
    • N-Methyl-4-quinolone
    • Echinopsine
    • Z1198151716
    • N-Methylquinolin-4-one
    • 1-methylquinolin-4-one
    • FT-0699406
    • 83-54-5
    • AKOS000277978
    • 1,4-Dihydro-1-methyl-4-oxoquinoline
    • ECHINOPSINE [MI]
    • SCHEMBL1809581
    • 17MMY7OK1U
    • UNII-17MMY7OK1U
    • 4(1H)-QUINOLONE, 1-METHYL-
    • NS00022827
    • VS-08731
    • DTXSID30232110
    • MFCD00179581
    • N-Methyl-.gamma.-quinolinone
    • BRN 0122247
    • D86440
    • EN300-7424849
    • Q4533321
    • N-Methyl-gamma-quinoline
    • 1-methylquinolin-4(1H)-one
    • HMS1648C04
    • EINECS 201-485-3
    • 1-methyl-1h-quinolin-4-one
    • 5-21-08-00210 (Beilstein Handbook Reference)
    • Ekhinopsin
    • CHEBI:4749
    • 4(1H)-Quinolinone, 1-methyl-
    • 1-Methyl-4(1H)-quinolinone
    • N-Methyl-gamma-quinolinone
    • STL372984
    • DTXCID30154601
    • quinoline, 1,4-dihydro-1-methyl-4-oxo-
    • BBL028347
    • MDL: MFCD00179581
    • نواة داخلي: 1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
    • مفتاح Inchi: CSJAXRKDCCWCSJ-UHFFFAOYSA-N
    • ابتسامات: O=C1C2C(=CC=CC=2)N(C)C=C1

حساب السمة

  • نوعية دقيقة: 159.068414g/mol
  • تهمة السطحية: 0
  • XLogP3: 0.4
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • تدوير ملزمة العد: 0
  • النظائر كتلة واحدة: 159.068414g/mol
  • النظائر كتلة واحدة: 159.068414g/mol
  • طوبولوجي سطح القطب: 20.3Ų
  • عدد الذرات الثقيلة: 12
  • تعقيدات: 222
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1

الخصائص التجريبية

  • كثيف: 1.1202 (rough estimate)
  • نقطة انصهار: 152°
  • نقطة الغليان: 284.68°C (rough estimate)
  • انكسار: 1.6070 (estimate)

4(1H)-Quinolinone,1-methyl- أمن المعلومات

  • سمية:LD100 s.c. in mice: 600 mg/kg (Turova)

4(1H)-Quinolinone,1-methyl- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-7424849-2.5g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
2.5g
$740.0 2025-03-21
Enamine
EN300-7424849-0.1g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.1g
$165.0 2025-03-21
Enamine
EN300-7424849-10.0g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
10.0g
$1889.0 2025-03-21
1PlusChem
1P00503X-5g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
5g
$201.00 2024-04-21
A2B Chem LLC
AC32621-5g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
5g
$165.00 2024-04-19
1PlusChem
1P00503X-1g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
1g
$61.00 2024-04-21
1PlusChem
1P00503X-10g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
10g
$327.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X193021A-10g
4(1H)-Quinolinone,1-methyl-
83-54-5 0.97
10g
¥3861.0 2024-07-24
eNovation Chemicals LLC
D634582-1g
1-methylquinolin-4(1H)-one
83-54-5 95%
1g
$550 2025-02-27
eNovation Chemicals LLC
D634582-1g
1-methylquinolin-4(1H)-one
83-54-5 95%
1g
$550 2024-08-03

4(1H)-Quinolinone,1-methyl- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
المراجع
Synthesis and some reactions of N-alkyl-4-quinolone-3-carboxylic acids
Markees, D. G.; et al, Helvetica Chimica Acta, 1972, 55(4), 1319-26

طريقة الإنتاج 2

رد فعل الشرط
المراجع
The oxidation of 1-alkyl(aryl)quinolinium chlorides with rabbit liver aldehyde oxidase
Angelino, S. A. G. F.; et al, Journal of Heterocyclic Chemistry, 1984, 21(1), 107-12

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt; rt → -20 °C
1.2 Reagents: Water-d2 ;  -20 °C
2.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
المراجع
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
1.2 3 h, rt → 110 °C
المراجع
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, rt
المراجع
Iodine/persulfate-promoted site-selective direct thiolation of quinolones and uracils
Beukeaw, Danupat; et al, Tetrahedron, 2019, 75(39),

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Alkylation of quinolines with trialkyl phosphates
Frank, J.; et al, Tetrahedron Letters, 1977, (51), 4545-6

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, rt
1.2 rt → 80 °C; 16 h, 80 °C
المراجع
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Methylamine Solvents: Ethanol ,  Water ;  10 d, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
المراجع
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
المراجع
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
المراجع
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: o-Xylene ;  24 h, rt → 130 °C
المراجع
Novel Synthesis of 1,2-Substituted 4-Quinolones
Bandatmakuru, Sreenivasulareddy; et al, SynOpen, 2018, 2(4), 0285-0292

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
المراجع
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight, rt
المراجع
Direct C-3-alkenylation of quinolones via palladium-catalyzed C-H functionalization
Li, Mingzong; et al, Advanced Synthesis & Catalysis, 2010, 352, 2445-2449

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Water ,  Tripotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
المراجع
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium ;  22 h, 40 °C; 40 °C → rt
1.2 Reagents: Water Solvents: Ethanol ,  Ethyl acetate ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
المراجع
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
المراجع
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 15 min, 55 °C
1.2 rt; 12 h, rt
1.3 Reagents: Water ;  rt
المراجع
Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors
Guo, Yafei; et al, Angewandte Chemie, 2019, 58(37), 12950-12954

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ,  Water ;  48 h, rt
المراجع
Visible Light-Induced Aerobic Oxidation of Indoles: One-Pot Formation of 4-Quinolones at Room Temperature
Ji, Xiaochen; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 711-714

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrochloric acid
المراجع
Synthesis via Pummerer intermediates. II. Disproportionation reactions of 3-(methylsulfinyl)chromones and 3-(methylsulfinyl)quinolinones with hydrochloric acid
Connor, David T.; et al, Journal of Heterocyclic Chemistry, 1978, 15(1), 113-14

طريقة الإنتاج 20

رد فعل الشرط
1.1 Solvents: Toluene ,  Heptane ;  14 h, rt → 40 °C; 40 °C → 80 °C; 2 h, 80 °C; 80 °C → 23 °C
2.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
2.2 3 h, rt → 110 °C
المراجع
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Boron trichloride Solvents: Benzene ;  0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 0 °C → reflux; reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide ;  pH 8, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
المراجع
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  3 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 2 h, rt
المراجع
Conjugate Addition Routes to 2-Alkyl-2,3-dihydroquinolin-4(1H)-ones and 2-Alkyl-4-hydroxy-1,2-dihydroquinoline-3-carboxylates
Kingsbury, Alex; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1011-1017

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
المراجع
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

4(1H)-Quinolinone,1-methyl- Raw materials

4(1H)-Quinolinone,1-methyl- Preparation Products

4(1H)-Quinolinone,1-methyl- الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:83-54-5)4(1H)-Quinolinone,1-methyl-
A1221334
نقاء:99%/99%
كمية:5g/10g
الأسعار ($):189/320
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83-54-5)Echinopsine
TBW01389
نقاء:>98%
كمية:5mg,10mg ,20mg ,50mg ,100mg,or customized
الأسعار ($):استفسار